3-((Cyclopropylmethoxy)methyl)pyrrolidine
Overview
Description
“3-((Cyclopropylmethoxy)methyl)pyrrolidine”, also known as CPMP, is a synthetic compound. It has a CAS Number of 1063734-02-0 and a linear formula of C9H17O1N1 .
Molecular Structure Analysis
The molecular structure of “3-((Cyclopropylmethoxy)methyl)pyrrolidine” is represented by the SMILES stringC1 (COCC2CC2)CNCC1
. The InChI key is VILQGKAIDWXNGU-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“3-((Cyclopropylmethoxy)methyl)pyrrolidine” is a solid . Its molecular weight is 155.24 g/mol.Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidines, including 3-((Cyclopropylmethoxy)methyl)pyrrolidine, are significant in heterocyclic organic chemistry, exhibiting diverse biological effects and applications in medicine and industry, such as in dyes and agrochemicals. The synthesis of pyrrolidines through [3+2] cycloaddition and their potential applications are studied extensively (Żmigrodzka et al., 2022).
Pharmaceutical Synthesis
- Methods have been explored for introducing functional groups to the pyrrolidine skeleton, which is useful in synthesizing key intermediates for various pharmaceutical compounds (Shono et al., 1987).
Catalysis and Stereochemistry
- The preparation and structural analysis of diastereomeric derivatives of 3-phosphanylpyrrolidine and their applications in asymmetric catalysis demonstrate the versatility of pyrrolidines in synthetic chemistry (Nagel & Nedden, 1997).
Biological Activity
- Fungal metabolites containing pyrrolidine structures have shown significant biological activities, such as anti-juvenile hormone and insecticidal properties (Cantín et al., 1999).
Antibacterial and Antiinflammatory Properties
- Pyrrolidine derivatives have been evaluated for their potential as antibacterial and antiinflammatory agents, showing promising results in medical applications (Ikuta et al., 1987).
Conformational Studies in Drug Design
- Studies on the conformation of pyrrolidine derivatives, such as the cyclization of an open-chain linker into a five-membered pyrrolidine, have implications for optimizing the design of therapeutic agents (Liu et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-(cyclopropylmethoxymethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(1)6-11-7-9-3-4-10-5-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILQGKAIDWXNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Cyclopropylmethoxy)methyl)pyrrolidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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